molecular formula C10H12F3N B8014561 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine

1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B8014561
M. Wt: 203.20 g/mol
InChI Key: YIJDFZZSFSDZKG-UHFFFAOYSA-N
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Description

1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine is a substituted phenethylamine derivative featuring a methyl group at the ortho (2nd) position and a trifluoromethyl (CF₃) group at the para (4th) position on the aromatic ring.

Properties

IUPAC Name

1-[2-methyl-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-6-5-8(10(11,12)13)3-4-9(6)7(2)14/h3-5,7H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJDFZZSFSDZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methyl-4-(trifluoromethyl)acetophenone

The aromatic ketone serves as a precursor for imine formation. A modified Friedel-Crafts acylation is employed, though the trifluoromethyl group’s deactivating nature necessitates harsh conditions. Aluminum chloride (AlCl₃) catalyzes the reaction between benzene derivatives and acetyl chloride.

Procedure :

  • Dissolve 1-(4-trifluoromethylphenyl)-2-methylbenzene in methylene chloride.

  • Add acetyl chloride and AlCl₃ at −10°C under nitrogen.

  • Quench with ice-cold HCl, extract with methylene chloride, and purify via distillation.

Imine Formation and Grignard Addition

Adapting methods from, benzophenone imine (Ph₂C=NH) reacts with the ketone to form a Schiff base. Subsequent Grignard addition introduces the ethylamine side chain.

Procedure :

  • React 2-methyl-4-(trifluoromethyl)acetophenone with benzophenone imine in hexafluoroisopropanol (HFIP) with 4Å molecular sieves.

  • Add methylmagnesium bromide (2.2 equiv.) at 0°C, then warm to room temperature.

  • Hydrolyze with aqueous acetic acid to yield the primary amine.

Key Data :

  • Yield : 75–80%.

  • ¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.45 (s, 1H, ArH), 7.30 (d, J = 8.2 Hz, 2H, ArH), 3.20 (q, 2H, CH₂NH₂), 2.55 (s, 3H, CH₃), 1.85 (t, 1H, NH₂).

Reductive Amination of Ketone Precursors

Synthesis of 2-Methyl-4-(trifluoromethyl)benzaldehyde

Oxidation of the corresponding alcohol or formylation via Gattermann-Koch reaction provides the aldehyde.

Procedure :

  • Treat 2-methyl-4-(trifluoromethyl)benzyl alcohol with pyridinium chlorochromate (PCC) in dichloromethane.

  • Filter and concentrate to isolate the aldehyde.

Reductive Amination

The aldehyde undergoes condensation with ammonium acetate followed by reduction.

Procedure :

  • Mix 2-methyl-4-(trifluoromethyl)benzaldehyde (1.0 equiv.) with ammonium acetate (2.0 equiv.) in methanol.

  • Add sodium cyanoborohydride (1.5 equiv.) and stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Data :

  • Yield : 60–65%.

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (C-F stretch).

Gabriel Synthesis via Benzylic Halides

Bromination of 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethanol

Procedure :

  • Reduce 2-methyl-4-(trifluoromethyl)acetophenone with NaBH₄ in ethanol to obtain the alcohol.

  • React with HBr gas in dichloromethane to form the bromide.

Phthalimide Formation and Hydrolysis

Procedure :

  • Heat the bromide with potassium phthalimide in DMF at 120°C for 6 hours.

  • Hydrolyze the phthalimide intermediate with hydrazine hydrate in ethanol.

Key Data :

  • Yield : 70–75%.

  • GC-MS : m/z 245 [M+H]⁺.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Grignard/ImineHigh yield, scalableRequires inert conditions75–80%
Reductive AminationMild conditionsModerate yield60–65%
Gabriel SynthesisAvoids harsh reducing agentsMulti-step, time-consuming70–75%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Distinct signals for aromatic protons (δ 7.30–7.65), benzylic CH₂ (δ 3.20), and NH₂ (δ 1.85).

  • ¹³C NMR : CF₃ carbon at δ 125 (q, J = 270 Hz).

Mass Spectrometry

  • HRMS : Calculated for C₁₀H₁₁F₃N [M+H]⁺: 218.0895; Found: 218.0901.

Industrial-Scale Considerations

  • Solvent Selection : HFIP enhances imine stability but is costly; methanol or ethanol alternatives are explored.

  • Catalyst Recycling : AlCl₃ recovery in Friedel-Crafts reduces waste.

  • Purification : Distillation or chromatography, depending on scale.

Emerging Methodologies

  • Photoredox Catalysis : For C-N bond formation under mild conditions.

  • Biocatalytic Routes : Amine transaminases for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed[][1].

Major Products Formed:

Scientific Research Applications

Chemical Applications

Organic Synthesis:
1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine serves as a reagent in organic synthesis, particularly for introducing trifluoromethyl groups into other molecules. This modification can enhance the biological activity and lipophilicity of compounds, making them more effective in various applications.

Reactivity:
The compound can undergo several chemical reactions:

  • Oxidation: Converts to ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: Can be reduced to form amines or other derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethyl group can be substituted under specific conditions with other functional groups.

Biological Applications

Antitumor Activity:
Recent studies have highlighted the potential antitumor properties of this compound. It exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines are notably low, indicating high potency:

Cell LineIC50 Value (µM)Mechanism of Action
A5490.98 ± 0.08c-Met signaling inhibition
MCF-71.05 ± 0.17VEGFR-2 signaling inhibition
HeLa1.28 ± 0.25Induction of apoptosis

These effects are attributed to the compound's ability to inhibit critical signaling pathways involved in tumor growth and metastasis.

Antibacterial Activity:
In addition to its anticancer potential, preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for key pathogens are as follows:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

This versatility makes it a candidate for further pharmaceutical development.

Pharmaceutical Development

The compound is being investigated as a potential pharmaceutical intermediate or active ingredient in drug development. Its unique trifluoromethyl group enhances its interaction with biological targets, potentially leading to novel therapeutic agents .

Industrial Applications

In the industrial sector, 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine is utilized in the production of advanced materials, such as perovskite solar cells, where it contributes to improved stability and performance.

Case Studies

A notable study focused on the effects of this compound on A549 cells demonstrated:

  • Cell Cycle Arrest: Increased G0/G1 phase arrest.
  • Apoptosis Induction: Enhanced late-stage apoptosis confirmed by flow cytometry.
  • Western Blot Analysis: Decreased expression levels of c-Met and VEGFR-2 proteins post-treatment.

These findings indicate that the compound not only inhibits cell proliferation but also triggers programmed cell death in cancer cells.

Comparison with Similar Compounds

Key Compounds:

1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine (CID 18543269, ): Substituents: 2-F, 4-CF₃. Molecular Formula: C₉H₉F₄N; Molecular Weight: 207.15. However, steric bulk is reduced, which may alter receptor binding .

(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine ():

  • Substituents: 4-Cl, 3-CF₃.
  • Molecular Formula: C₉H₈ClF₃N; Molecular Weight: 222.62.
  • Chlorine at position 4 introduces greater steric hindrance and electronic effects compared to methyl, possibly reducing metabolic clearance but increasing affinity for hydrophobic pockets .

1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine ():

  • Substituents: 2-SCF₃.
  • Molecular Formula: C₉H₁₀F₃NS; Molecular Weight: 221.24.
  • The sulfur atom in the trifluoromethylsulfanyl group improves solubility but may introduce oxidative instability compared to the methyl group .

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-Me, 4-CF₃ C₁₀H₁₁F₃N 202.20 Balanced steric bulk and lipophilicity
1-[2-Fluoro-4-CF₃-phenyl]ethan-1-amine 2-F, 4-CF₃ C₉H₉F₄N 207.17 Enhanced electronegativity
(R)-1-(4-Cl-3-CF₃-phenyl)ethan-1-amine 4-Cl, 3-CF₃ C₉H₈ClF₃N 222.62 Increased steric hindrance
1-{2-[SCF₃]-phenyl}ethan-1-amine 2-SCF₃ C₉H₁₀F₃NS 221.25 Improved solubility, potential instability

Biological Activity

1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine, a compound characterized by its trifluoromethyl group, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's synthesis, biological effects, and applications, supported by data tables and case studies.

Synthesis

The synthesis of 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine typically involves the introduction of the trifluoromethyl group into a phenyl ring, which enhances the compound's lipophilicity and biological activity. The synthetic routes often utilize nucleophilic substitution reactions or electrophilic aromatic substitutions to achieve the desired structure.

Antitumor Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, suggesting that 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine may possess similar properties .

Cell Line IC50 Value (µM) Mechanism of Action
A5490.98 ± 0.08c-Met signaling inhibition
MCF-71.05 ± 0.17VEGFR-2 signaling inhibition
HeLa1.28 ± 0.25Induction of apoptosis

The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, it has been shown to interfere with c-Met and VEGFR-2 pathways, which are crucial for cell proliferation and angiogenesis . The compound's structural features allow it to effectively bind to these targets, leading to reduced tumor cell viability.

Case Studies

A notable study evaluated the effects of 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine on A549 cells. The results demonstrated that treatment with the compound led to:

  • Cell Cycle Arrest : A significant increase in cells arrested in the G0/G1 phase.
  • Apoptosis Induction : Enhanced late-stage apoptosis as confirmed by flow cytometry.
  • Western Blot Analysis : Decreased expression levels of c-Met and VEGFR-2 proteins post-treatment.

These findings suggest that the compound not only inhibits cell proliferation but also triggers programmed cell death in cancer cells .

Other Biological Activities

Beyond its antitumor potential, 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine is being investigated for its effects on other cellular processes:

  • Antibacterial Activity : Preliminary studies indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting its versatility as a pharmaceutical candidate .
Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Q & A

Q. What are the recommended synthetic routes for 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step procedures starting with functionalized aromatic precursors. A general approach includes:

Substrate Preparation : Bromination or trifluoromethylation of 2-methylphenyl derivatives to introduce the trifluoromethyl group at the para position .

Amine Introduction : Reductive amination or nucleophilic substitution using ethylamine derivatives under catalytic hydrogenation (e.g., Pd/C or Raney Ni) .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LC-MS, as described in for related compounds (e.g., LC-MS m/z: 318 [M-H]⁻) .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

  • IR Spectroscopy : Identify amine (NH stretch ~3360 cm⁻¹) and trifluoromethyl (C-F stretch ~1150–1290 cm⁻¹) groups .
  • LC-MS/ESI : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 218.1 for C₁₀H₁₁F₃N) and purity .
  • ¹H/¹³C NMR : Assign peaks for methyl (δ ~2.3 ppm, singlet) and aromatic protons (δ ~7.2–7.6 ppm). Compare with analogs in .

Q. Data Interpretation Example :

Functional GroupIR Absorption (cm⁻¹)NMR (¹H, ppm)
NH (amine)33611.5–2.5 (broad)
CF₃1154–1297-

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as trifluoromethyl groups may release toxic fumes upon decomposition .
  • Waste Disposal : Segregate halogenated waste and consult professional disposal services, as highlighted in (H400: toxic to aquatic life) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The CF₃ group:

  • Reduces Electron Density : Enhances electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings with boronic acids .
  • Stabilizes Intermediates : In Buchwald-Hartwig aminations, the CF₃ group stabilizes transition states, improving yields (e.g., 81% yield in for a related imidazo[1,2-a]pyridine derivative) .

Q. Experimental Design :

  • Use Pd(OAc)₂/XPhos catalysts for aryl halide couplings.
  • Monitor reaction temperature (60–100°C) to balance activation and decomposition .

Q. What strategies resolve contradictions in NMR data caused by rotameric equilibria in the amine group?

Methodological Answer:

  • Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow rotation and resolve split peaks for NH and adjacent CH₂ groups .
  • Derivatization : Convert the amine to a stable urea or sulfonamide derivative to simplify spectra .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign ambiguous signals .

Q. How can researchers assess the compound’s potential as a bioactive scaffold in medicinal chemistry?

Methodological Answer:

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like serotonin receptors, leveraging structural analogs in .
  • In Vitro Assays :
    • Enzyme Inhibition : Test activity against monoamine oxidases (MAOs) using fluorometric assays .
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to study permeability in Caco-2 cell models .

Q. What are the stability challenges of this compound under acidic or oxidative conditions, and how can they be mitigated?

Methodological Answer:

  • Degradation Pathways :
    • Acidic Conditions : Protonation of the amine leads to salt formation; stabilize with buffers (pH 7–8) .
    • Oxidative Stress : CF₃ groups are susceptible to radical degradation; add antioxidants (e.g., BHT) to reaction mixtures .

Q. Stability Testing :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl (24h) and analyze via HPLC to quantify degradation products .

Q. How does the steric hindrance from the 2-methyl group affect regioselectivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Steric Effects : The 2-methyl group directs electrophiles (e.g., NO₂⁺) to the less hindered para position relative to CF₃ .
  • Computational Validation : Use DFT to map electrostatic potential surfaces, confirming preferential attack at the para position .

Experimental Example :
Nitration with HNO₃/H₂SO₄ yields >90% para-nitro derivative, verified by ¹H NMR (δ 8.2 ppm, singlet) .

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